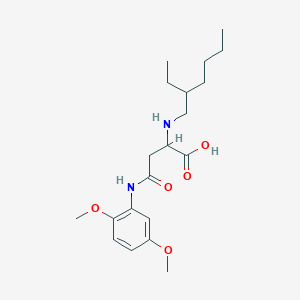

4-((2,5-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid

描述

属性

IUPAC Name |

4-(2,5-dimethoxyanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O5/c1-5-7-8-14(6-2)13-21-17(20(24)25)12-19(23)22-16-11-15(26-3)9-10-18(16)27-4/h9-11,14,17,21H,5-8,12-13H2,1-4H3,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASUKWCFNQRALG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure and Properties

The molecular formula of 4-((2,5-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid is , with a molecular weight of approximately 318.40 g/mol. The compound features a phenyl group with two methoxy substituents and an ethylhexyl amino group, contributing to its unique properties and potential biological effects.

Antioxidant Properties

Research indicates that compounds similar to 4-oxobutanoic acids exhibit significant antioxidant activity. The presence of the phenolic structure is believed to enhance this property, allowing the compound to scavenge free radicals effectively. This activity can be crucial in preventing oxidative stress-related diseases.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential to inhibit specific enzymes. For instance, studies on related compounds have shown that alkyl 4-oxobutanoates can inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is particularly relevant in cosmetic applications aimed at skin lightening.

Table 1: Tyrosinase Inhibition Data

| Compound | IC50 (μM) | Percent Inhibition at 500 μM |

|---|---|---|

| Kojic Acid | 21.8 | 100% |

| Compound A (similar structure) | 128.8 | 85.6% |

| Compound B (similar structure) | 102.3 | 90% |

Antimicrobial Activity

Preliminary investigations suggest that derivatives of 4-oxobutanoic acids may possess antimicrobial properties. For example, certain structural analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds within this class have also been documented. They may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various alkyl derivatives of 4-oxobutanoic acids and evaluated their biological activities. The findings revealed that compounds with longer alkyl chains exhibited enhanced inhibitory effects on tyrosinase compared to their shorter-chain counterparts . This suggests that structural modifications can significantly influence biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of phenolic compounds similar to this compound. It was found that the positioning and nature of substituents on the phenolic ring played a crucial role in determining both antioxidant and enzyme inhibitory activities .

相似化合物的比较

Structural and Functional Insights

Substituent Effects: Methoxy Groups: In the target compound and its chalcone analog, methoxy groups improve water solubility and enable π-π interactions with biological targets . Alkyl Chains: The 2-ethylhexyl group in the target compound introduces significant lipophilicity, which may improve membrane permeability compared to shorter-chain analogs (e.g., methyl or ethyl derivatives) .

Synthetic Pathways: Chalcone-based analogs (e.g., ) are synthesized via Claisen-Schmidt condensation of acetophenone derivatives with benzaldehydes, followed by amidation . The target compound likely requires similar steps but with 2-ethylhexylamine as a reactant.

Biological Activity :

- Chalcone derivatives with methoxy groups (e.g., –3) exhibit antimicrobial and anticancer properties due to their ability to disrupt microbial cell membranes or inhibit topoisomerases .

- Chlorinated analogs (e.g., ) may show enhanced antibacterial activity due to the electronegative Cl atoms, which disrupt bacterial membrane integrity .

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for 4-((2,5-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid?

- The compound is synthesized via multi-step organic reactions. Key steps include:

- Preparation of intermediates like 2,5-dimethoxyaniline and 2-ethylhexylamine.

- Coupling reactions (e.g., amidation) under controlled pH and temperature (40–60°C) to ensure regioselectivity.

- Use of catalysts such as DCC (dicyclohexylcarbodiimide) to enhance reaction efficiency .

Q. How is the structural integrity of this compound validated experimentally?

- X-ray crystallography confirms the molecular geometry, including bond lengths (e.g., N–C=O resonance at 1.354 Å) and dihedral angles between aromatic and oxoamine groups .

- Spectroscopic techniques :

- ¹H/¹³C NMR verifies substituent positions and hydrogen bonding networks.

- FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What are the primary chemical reactivity trends observed for this compound?

- The oxobutanoic acid moiety participates in nucleophilic acyl substitutions , enabling derivatization (e.g., esterification, amidation).

- The 2,5-dimethoxyphenyl group undergoes electrophilic aromatic substitution under acidic conditions (e.g., nitration at the para position) .

- The ethylhexyl chain influences solubility in non-polar solvents (logP ~3.2), critical for formulation in biological assays .

Advanced Methodological Challenges

Q. How can researchers optimize reaction yields for derivatives with bulky substituents?

- Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings involving sterically hindered aryl groups .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- In situ monitoring : Employ HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How should contradictory data between computational models and experimental results be resolved?

- Case example : Discrepancies in predicted vs. observed pKa values (e.g., carboxylic acid group).

- Experimental validation : Conduct potentiometric titration in DMSO/water mixtures to measure exact pKa .

- Computational refinement : Adjust solvation models (e.g., COSMO-RS) to better simulate the compound’s microenvironment .

Q. What strategies mitigate degradation during long-term stability studies?

- Storage conditions : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the ethylhexyl chain .

- Lyophilization : Freeze-drying in phosphate buffer (pH 7.4) maintains stability >12 months .

- Degradation pathway analysis : Use LC-MS to identify hydrolysis products (e.g., free amines) and adjust formulation pH accordingly .

Biological and Pharmacological Applications

Q. What in vitro assays are suitable for evaluating its biological activity?

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) with IC₅₀ calculations .

- Cellular uptake : Radiolabeling (³H/¹⁴C) to quantify intracellular accumulation in cancer cell lines .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substituent modulation :

- Replace 2-ethylhexyl with shorter alkyl chains to enhance water solubility.

- Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to improve metabolic stability .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。